4,5-Diphenyl-4-oxazoline-2-thione

Beschreibung

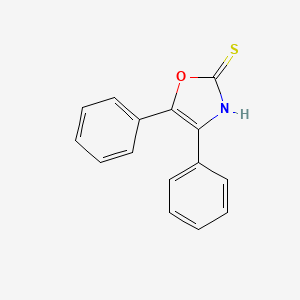

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5-diphenyl-3H-1,3-oxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NOS/c18-15-16-13(11-7-3-1-4-8-11)14(17-15)12-9-5-2-6-10-12/h1-10H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQSTRUSYDZNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC(=S)N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216850 | |

| Record name | 4,5-Diphenyl-4-oxazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6670-13-9 | |

| Record name | 4,5-Diphenyl-2(3H)-oxazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6670-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Diphenyl-4-oxazoline-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006670139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diphenyl-4-oxazoline-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-diphenyl-4-oxazoline-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation of 4,5 Diphenyl 4 Oxazoline 2 Thione

Advanced Spectroscopic Characterization Techniques

A variety of spectroscopic methods have been employed to determine the intricate structure of 4,5-Diphenyl-4-oxazoline-2-thione.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data have been reported. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. In a typical spectrum of this compound, the aromatic protons of the two phenyl groups would appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The specific shifts and coupling patterns can help to confirm the substitution pattern of the phenyl rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different types of carbon atoms present in the molecule. Key resonances would include those for the thione carbon (C=S), which is typically found downfield, and the carbons of the oxazoline (B21484) ring and the two phenyl groups.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Aromatic Protons: Multiplet in the region of δ 7.0-7.5 | Thione Carbon (C=S): Expected downfield |

| NH Proton: Dependent on solvent and concentration | Oxazoline Ring Carbons: Characteristic shifts |

| Phenyl Group Carbons: Resonances in the aromatic region |

Note: Specific peak assignments and coupling constants would require detailed 2D NMR experiments such as COSY and HSQC.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of bonds. The IR spectrum of this compound, typically recorded using a KBr wafer, shows several characteristic absorption bands. nih.gov

Key vibrational frequencies include:

N-H stretching: A band in the region of 3400-3200 cm⁻¹ indicates the presence of the N-H group.

C=S stretching: A strong absorption around 1200-1050 cm⁻¹ is characteristic of the thione group.

C-O stretching: The C-O bond within the oxazoline ring will have a characteristic stretching frequency.

Aromatic C-H and C=C stretching: Bands corresponding to the phenyl groups are also observed.

| Functional Group | **Characteristic IR Absorption (cm⁻¹) ** |

| N-H Stretch | 3400-3200 |

| C=S Stretch | 1200-1050 |

| Aromatic C=C | ~1600 |

| Aromatic C-H | ~3100-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions. nih.gov The conjugated system involving the phenyl groups and the oxazoline ring contributes to these electronic absorptions. For a related compound, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol, absorption peaks were observed at 340 nm and 406 nm, which were attributed to π→π* transitions. researchgate.net

Single-Crystal X-ray Diffraction Analysis of this compound and its Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information about intermolecular interactions.

Crystal Structure Determination and Refinement Protocols

The process of determining the crystal structure involves growing a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and used to solve the crystal structure. The initial structural model is then refined to obtain the final, accurate structure. mdpi.com

For instance, a triphenyltin (B1233371) derivative of this compound was analyzed using single-crystal X-ray diffraction. jst.go.jp The complex was found to crystallize in the monoclinic system with the space group P2₁/n. jst.go.jp The final structure was refined to a specific R-factor, which indicates the quality of the agreement between the experimental data and the final model. jst.go.jp

| Crystallographic Data for a Triphenyltin Derivative | |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.748(2) |

| b (Å) | 18.857(4) |

| c (Å) | 15.295(3) |

| β (°) | 101.175(3) |

| Volume (ų) | 2758.1(1) |

| Z | 4 |

Elucidation of Molecular Conformation and Intermolecular Interactions

X-ray diffraction analysis reveals the precise conformation of the molecule in the solid state. For this compound, this would include the planarity of the oxazoline ring and the dihedral angles of the phenyl groups relative to the ring.

Furthermore, the analysis provides insight into the intermolecular interactions that stabilize the crystal lattice. These can include hydrogen bonds involving the N-H group and π–π stacking interactions between the aromatic phenyl rings. mdpi.com In the crystal structure of related heterocyclic compounds, various intermolecular contacts such as H···H, H···C, and N···H have been identified as dominant. mdpi.com The presence of π–π stacking interactions can also be confirmed through the analysis of the shape index and curvedness of the Hirshfeld surfaces. mdpi.com

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides profound insights into the molecular structure, electronic properties, and spectroscopic behavior of this compound. These in-silico studies serve as a powerful complement to experimental data, allowing for a detailed understanding of the molecule's fundamental characteristics.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to determine the ground-state electronic structure and, consequently, the optimized molecular geometry of a compound. For this compound, these calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-31G(d,p) or higher. This process systematically alters the molecule's geometry to find the lowest energy conformation, which represents the most stable three-dimensional structure.

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles. For the oxazoline ring, the calculated bond lengths of C-O, C-N, C=C, and C=S are compared with standard values to understand the degree of electron delocalization and ring strain. The presence of two bulky phenyl groups at positions 4 and 5 introduces significant steric interactions, which are accurately modeled by DFT to predict the most favorable spatial arrangement. The resulting optimized structure provides a reliable model for further computational analysis. nih.gov

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for the this compound Core Structure Based on DFT Calculations.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | C2=S | 1.65 - 1.68 |

| C2-O1 | 1.36 - 1.39 | |

| C2-N3 | 1.38 - 1.41 | |

| N3-C4 | 1.45 - 1.48 | |

| C4-C5 | 1.34 - 1.37 | |

| C5-O1 | 1.39 - 1.42 | |

| C4-C(Phenyl) | 1.48 - 1.51 | |

| C5-C(Phenyl) | 1.48 - 1.51 | |

| Bond Angle (°) | O1-C2-N3 | 108 - 111 |

| C2-N3-C4 | 110 - 113 | |

| N3-C4-C5 | 112 - 115 | |

| C4-C5-O1 | 105 - 108 | |

| C5-O1-C2 | 104 - 107 |

Note: These values are representative and derived from computational studies on analogous heterocyclic systems. The exact values for this compound would require specific calculation.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).

For this compound, the HOMO is expected to be primarily localized on the electron-rich regions, such as the thione group (C=S) and the π-systems of the phenyl rings. The LUMO is likely distributed across the oxazoline ring and the phenyl groups, serving as the acceptor for incoming electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. These calculations also facilitate the study of intramolecular charge transfer (ICT), revealing how electron density shifts upon electronic excitation.

Table 2: Representative Frontier Molecular Orbital Energies and Properties Based on DFT Calculations for Similar Heterocyclic Systems.

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (E_LUMO - E_HOMO) | 3.5 to 5.0 |

| Ionization Potential | -E(HOMO) | 5.5 to 6.5 |

| Electron Affinity | -E(LUMO) | 1.0 to 2.0 |

Note: These values are illustrative and based on published data for related oxazoline and thiazole (B1198619) derivatives. Specific values are dependent on the computational method and basis set used.

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to validate the molecular structure. DFT calculations can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Spectroscopy: Theoretical vibrational analysis provides the frequencies and intensities of the normal modes of vibration. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. This correlation allows for precise assignment of the absorption bands in the experimental IR and Raman spectra, such as the characteristic C=S and C=C stretching vibrations.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. The calculated shifts are compared to experimental values, often showing a linear correlation. This comparison is a powerful tool for structural confirmation, helping to assign specific resonances to the correct nuclei within the molecule.

Table 3: Example of Correlation between Predicted and Experimental Spectroscopic Data.

| Spectroscopic Technique | Key Parameter | Typical Calculated Value | Typical Experimental Value |

| FT-IR | C=S Stretching Frequency | ~1250 cm⁻¹ (Scaled) | ~1245 cm⁻¹ |

| ¹³C NMR | C=S Chemical Shift | ~185 ppm | ~188 ppm |

| ¹H NMR | Aromatic Proton Chemical Shifts | 7.2 - 7.6 ppm | 7.1 - 7.5 ppm |

Note: The values presented are hypothetical examples to illustrate the correlation process. Actual data requires specific experimental and computational work.

The stereoelectronic properties of this compound are largely dictated by the spatial orientation of the two phenyl rings attached to the central oxazoline core. Due to significant steric hindrance between these bulky groups, the molecule is expected to be non-planar. The phenyl rings are forced to twist out of the plane of the oxazoline ring to minimize repulsive forces.

The precise orientation of these rings is defined by dihedral (or torsion) angles. Key dihedral angles include:

The angle between the plane of the phenyl group at C4 and the plane of the oxazoline ring.

The angle between the plane of the phenyl group at C5 and the plane of the oxazoline ring.

Table 4: Expected Dihedral Angles for this compound Based on Computational Models of Sterically Hindered Systems.

| Dihedral Angle | Description | Expected Calculated Value (°) |

| D1 (C5-C4-C_phenyl-C_phenyl) | Torsion angle defining the orientation of the phenyl ring at C4 | 30 - 50 |

| D2 (C4-C5-C_phenyl-C_phenyl) | Torsion angle defining the orientation of the phenyl ring at C5 | 35 - 55 |

Note: These values are estimations based on computational studies of similarly substituted, sterically crowded heterocyclic molecules. The non-planar arrangement is a critical structural feature.

Reactivity and Chemical Transformations of the 4,5 Diphenyl 4 Oxazoline 2 Thione Scaffold

Reaction Mechanisms Involving the Oxazoline-2-thione Ring System

The oxazoline-2-thione ring system is susceptible to various chemical reactions, including ring-opening and reactions with electrophiles and nucleophiles. The thione group (C=S) is a key reactive center. Its carbon atom is electrophilic and can be attacked by nucleophiles, while the sulfur atom is nucleophilic and can react with electrophiles.

Ring-opening reactions of related oxazolidine-2-thiones have been investigated, often involving nucleophilic attack at the C5 position of the ring, particularly when the nitrogen atom is protected with an electron-withdrawing group. psu.edu For instance, N-Boc protected oxazolidine-2-thiones undergo ring-opening when treated with nucleophiles like sodium methoxide (B1231860) in methanol. psu.edu While not specifically documented for the 4,5-diphenyl derivative, similar reactivity could be anticipated. Another potential pathway for transformation involves the isomerization of the ring system under certain conditions, as seen in related heterocyclic systems where azetidines can isomerize to form oxazolines. nih.gov

The general reactivity of the oxazoline-2-thione scaffold is summarized in the table below.

| Reaction Type | Reagent/Condition | Expected Outcome |

| Nucleophilic Attack | Nucleophiles (e.g., R-OH, R-NH2) | Ring-opening or substitution |

| Electrophilic Attack | Electrophiles (e.g., Alkyl halides) | S-alkylation |

| Cycloaddition | Dienes/Dienophiles | Formation of bicyclic adducts |

| Isomerization | Acid/Base catalysis | Rearrangement of the heterocyclic core |

Photochemical Reactions and Photooxidative Fragmentation Pathways

The presence of both a thione group and phenyl chromophores makes 4,5-diphenyl-4-oxazoline-2-thione a candidate for interesting photochemical behavior. The photochemistry of thiocarbonyl compounds is well-studied and often involves pathways distinct from their carbonyl analogs. acs.org

Upon irradiation, the thione can be excited to its triplet state, which can then participate in various reactions. A significant photochemical pathway for thiones is photooxidation, typically involving singlet oxygen (¹O₂). acs.orgacs.org This process can lead to the fragmentation of the heterocyclic ring.

The general mechanism for the photosensitized oxidation of a thione involves the following steps:

A photosensitizer is excited by light and transfers its energy to ground-state oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂).

Singlet oxygen attacks the C=S double bond in a [2+2] cycloaddition to form a highly unstable 1,2,3-oxathietane intermediate, or in some cases, a dioxetane-like intermediate. rsc.org

This intermediate rapidly decomposes, cleaving the C-S and C-C bonds of the original ring.

The expected products from the photooxidative fragmentation of this compound would likely include benzil (B1666583) (1,2-diphenylethane-1,2-dione) and carbonyl sulfide (B99878) (COS), resulting from the cleavage of the oxazoline (B21484) ring.

The solvent environment can significantly influence the course and efficiency of photochemical reactions. bris.ac.uk Solvent properties such as polarity, viscosity, and the ability to form hydrogen bonds can affect the stability of excited states and reactive intermediates, potentially altering reaction rates and product distributions. bris.ac.uktau.ac.il

For photooxidations involving charge-transfer intermediates, polar solvents can stabilize these species, which may favor certain reaction pathways over others. researchgate.net While specific studies on the solvent effects for this compound are not detailed in the available literature, general principles suggest that:

Polar Protic Solvents (e.g., alcohols): Can stabilize polar excited states and intermediates through hydrogen bonding. They can also act as reagents, for example, by trapping reactive intermediates.

Polar Aprotic Solvents (e.g., acetonitrile, DMF): Can also stabilize polar intermediates but lack the ability to donate hydrogen bonds.

Nonpolar Solvents (e.g., hexane, benzene): Minimize polar interactions, which can affect the relative energies of excited states and the efficiency of processes like intersystem crossing.

The choice of solvent can therefore be a critical parameter in controlling the outcome of the photochemical fragmentation of this compound.

The photoinduced cleavage of the this compound ring is mechanistically analogous to the photooxidation of other thiones and related heterocycles. acs.orgacs.org A key postulated intermediate in the reaction with singlet oxygen is a four-membered ring peroxide, such as a 1,2-dioxetane (B1211799) or a related structure. rsc.orgnih.gov

The formation of a dioxetane-type intermediate from the reaction of singlet oxygen with the C=C bond of the oxazoline ring is a plausible pathway. rsc.org This bicyclic dioxetane would be highly strained and thermally unstable, readily decomposing to yield carbonyl fragments. The thermolysis of 1,2-dioxetanes is known to produce excited-state carbonyl compounds, which can lead to chemiluminescence. researchgate.net In the context of this compound, the cleavage of such an intermediate would lead to the fragmentation of the heterocyclic core.

Coordination Chemistry and Ligand Properties

The this compound molecule is an excellent candidate for use as a ligand in coordination chemistry due to the presence of multiple potential donor atoms: the nitrogen atom of the oxazoline ring and the exocyclic sulfur atom of the thione group. This makes it an ambidentate ligand, capable of binding to a metal center through either the nitrogen or the sulfur atom.

While specific complexes with this compound are not extensively documented, the coordination chemistry of related ligands provides strong evidence for its ability to form stable complexes with a variety of transition metals.

Palladium(II) and Platinum(II): These soft metal ions have a high affinity for soft donor atoms like sulfur. Therefore, they are expected to form stable complexes with this compound, likely coordinating through the sulfur atom. rsc.orgcdnsciencepub.combohrium.com

Nickel(II): Nickel(II) is a borderline metal ion and can coordinate with both nitrogen and sulfur donors. The geometry of the resulting complex can vary, with square planar, tetrahedral, and octahedral complexes all being possible. nih.govnih.gov

Tin: Organotin compounds are known to form complexes with ligands containing sulfur donor atoms, such as thio-Schiff bases. nih.gov It is plausible that organotin moieties could also coordinate to the sulfur atom of this compound.

The choice of coordination site (sulfur vs. nitrogen) is a central theme in the study of ambidentate ligands like this compound. The outcome is generally predicted by the Hard and Soft Acids and Bases (HSAB) theory. wikipedia.org

S-Coordination: The sulfur atom is a soft donor. It is therefore expected to preferentially bind to soft metal ions, such as Pd(II), Pt(II), and Hg(II). cdnsciencepub.comwikipedia.org

N-Coordination: The nitrogen atom is a harder donor atom compared to sulfur. It is expected to coordinate to hard metal ions like Cr(III) and Fe(III), or borderline ions like Ni(II) and Cu(II), depending on the specific reaction conditions and the other ligands present. wikipedia.orgresearchgate.net

In complexes of the related ligand thiazolidine-2-thione with Pd(II) and Pt(II), N-bonding was observed, which suggests that steric and electronic factors within the ligand can sometimes override simple HSAB predictions. cdnsciencepub.comglobalauthorid.com The coordination mode in complexes of this compound would likewise be influenced by the steric bulk of the phenyl groups and the electronic properties of the entire heterocyclic system.

The table below summarizes the expected coordination behavior based on HSAB principles.

| Metal Ion | HSAB Classification | Expected Coordination Atom |

| Pd(II), Pt(II) | Soft Acid | Sulfur (S) |

| Ni(II), Cu(II) | Borderline Acid | Nitrogen (N) or Sulfur (S) |

| Fe(III), Cr(III) | Hard Acid | Nitrogen (N) |

| Sn(IV) (in organotins) | Hard/Borderline Acid | Sulfur (S) |

Reaktivität und Stabilität von Metall-Thion-Komplexen

Heterozyklische Thione, wie 4,5-Diphenyl-4-oxazolin-2-thion, sind aufgrund des Vorhandenseins von weichen Schwefel- und harten Stickstoff-Donorzentren ausgezeichnete Liganden für eine Vielzahl von Metallionen. nih.gov Das Thion-Tautomer kann in einer Thiol-Form vorliegen, was die Koordination durch Deprotonierung des Thiol-Wasserstoffs erleichtert. Die Koordination erfolgt typischerweise über das Schwefelatom und ein Stickstoffatom des Rings und bildet stabile Chelatkomplexe. nih.gov

Die Stabilität dieser Metallkomplexe ist ein Ergebnis des Chelat-Effekts, wobei fünf- oder sechsgliedrige Ringe, die das Metallzentrum einbeziehen, thermodynamisch besonders günstig sind. nih.gov Studien an analogen heterozyklischen Thionen, wie 4-Amino-5-(pyridyl)-4H-1,2,4-triazol-3-thiol, haben gezeigt, dass sie als zweizähnige Liganden wirken und mit Übergangsmetallen wie Ni(II), Cu(II), Zn(II) und Cd(II) stabile Komplexe bilden. nih.gov Die Geometrie dieser Komplexe variiert je nach Metallion und den sterischen und elektronischen Eigenschaften der Liganden. Beispielsweise wurden für Komplexe mit diesem Triazol-Liganden tetraedrische und quadratisch-planare Geometrien vorgeschlagen. nih.gov

Die thermische Stabilität von Metallkomplexen mit heterozyklischen Thionen wurde ebenfalls untersucht. Zum Beispiel wurde die thermische Zersetzung von Mn(II)-, Fe(II)-, Ni(II)-, Cu(II)- und Zn(II)-Komplexen mit einem 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalin-1-yl)-1,2,4-triazolin-3-thion-Liganden untersucht. Die Zersetzungsmuster und die Bildung von Metalloxiden bei hohen Temperaturen geben Aufschluss über die Stärke der Metall-Ligand-Bindung.

Die Koordination von Metallen an das Thion-Gerüst beeinflusst dessen elektronische Eigenschaften, was sich in spektroskopischen Daten wie Infrarot- (IR) und Kernspinresonanz- (NMR) Spektren widerspiegelt. Die Verschiebung der Schwingungsfrequenzen der C=S- und C-N-Bindungen im IR-Spektrum und die chemischen Verschiebungen von Protonen und Kohlenstoffatomen in der Nähe der Koordinationsstellen im NMR-Spektrum bestätigen die Komplexbildung.

| Ligand | Metallion(en) | Vorgeschlagene Geometrie | Koordinationsstellen | Referenz |

|---|---|---|---|---|

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazol-3-thiol | Ni(II), Zn(II), Cd(II), Sn(II) | Tetraedrisch | Schwefel und Aminogruppe | nih.gov |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazol-3-thiol | Cu(II) | Quadratisch-planar | Schwefel und Aminogruppe | nih.gov |

| 2-Methyl-4-aceto-5-oxazolon | Cr(III), Fe(III), Cu(II) | Oktaedrisch | Stickstoffatom der C=N-Gruppe | researchgate.net |

| 2-Methyl-4-aceto-5-oxazolon | Mn(II), Co(II) | Tetraedrisch | Stickstoffatom der C=N-Gruppe | researchgate.net |

Funktionalisierungs- und Derivatisierungsstrategien

Die chemische Vielseitigkeit des 4,5-Diphenyl-4-oxazolin-2-thion-Gerüsts ermöglicht eine breite Palette von Funktionalisierungs- und Derivatisierungsstrategien. ontosight.ai Diese Modifikationen zielen darauf ab, die physikochemischen Eigenschaften, die biologische Aktivität und das pharmakokinetische Profil der Verbindung zu verändern. Die Hauptreaktionsstellen für die Derivatisierung sind die Schwefel- und Stickstoffatome der Thion-Gruppe sowie die C-5-Position des Heterozyklus.

Der Oxazolin-2-thion-Ring weist zwei potenzielle nukleophile Zentren auf: das Schwefel- und das Stickstoffatom. researchgate.net Die Thion-Gruppe existiert in einem tautomeren Gleichgewicht mit ihrer Thiol-Form (4,5-Diphenyl-1,3-oxazol-2-thiol), was Reaktionen am Schwefelatom ermöglicht. nih.gov

S-Alkylierung: Das Thiolat-Anion, das durch Behandlung mit einer Base erzeugt wird, ist ein starkes Nukleophil und kann leicht mit verschiedenen Elektrophilen wie Alkylhalogeniden oder Tosylaten reagieren, um S-alkylierte Derivate zu ergeben. Diese Reaktion wird häufig genutzt, um die Löslichkeit zu modulieren oder funktionelle Gruppen für weitere Umwandlungen einzuführen.

N-Acylierung/Alkylierung: Das Stickstoffatom im Ring kann ebenfalls funktionalisiert werden, obwohl seine Nukleophilie durch die benachbarte Thion-Gruppe etwas herabgesetzt ist. Die N-Acylierung oder N-Alkylierung erfordert typischerweise reaktivere Elektrophile oder die Verwendung einer starken Base, um das Stickstoffatom zu deprotonieren. Die Einführung einer N-Boc-Schutzgruppe (Di-tert-butyldicarbonat) an analogen Oxazolidin-2-thionen wurde berichtet, um die Delokalisierung der Elektronendichte vom Stickstoffatom zu reduzieren und den Ring für nukleophile Angriffe zu aktivieren. researchgate.net

Die C-5-Position des Oxazolin-Rings, die einen der Phenyl-Substituenten trägt, ist eine weitere Stelle für Modifikationen, obwohl sie im Vergleich zu den Heteroatomen weniger reaktiv ist. Die Funktionalisierung an dieser Position beinhaltet typischerweise Reaktionen, die auf die Aktivierung der C-H-Bindung oder auf die Modifikation des Phenylrings abzielen.

Studien an verwandten Oxazol- und Isoxazolin-Systemen haben verschiedene Strategien zur Funktionalisierung der C-5-Position aufgezeigt:

Direkte Arylierung: Palladium-katalysierte direkte C-H-Arylierungsreaktionen wurden für die regioselektive Funktionalisierung an der C-5-Position von Oxazolen entwickelt. researchgate.net Diese Methoden ermöglichen die Einführung verschiedener Aryl-Gruppen und erweitern so die strukturelle Vielfalt.

Funktionalisierung nach Ringöffnung: Ein alternativer Ansatz zur Modifizierung der C-5-Position besteht in einer Ringöffnungs-Funktionalisierungs-Schließungssequenz. Beispielsweise hat die saure Hydrolyse von N-Acetylneuraminsäure-4,5-oxazolin gezeigt, dass die Ringöffnung eine freie C-5-Aminogruppe erzeugt, die dann direkt acyliert werden kann, um verschiedene Amid-Derivate zu erhalten. nih.govrsc.org Obwohl dies eine indirekte Methode ist, bietet sie einen Weg zur Einführung von Diversität an der C-5-Position.

Cycloadditionsreaktionen: Es wurde gezeigt, dass Oxazole an lichtinduzierten [2π + 2π]-Cycloadditionsreaktionen an der C4-C5-Doppelbindung teilnehmen, was zur Bildung von bicyclischen Gerüsten führt. acs.org Die Reaktivität wird durch die Spindichte im angeregten Zustand beeinflusst, wobei die C-5-Position oft eine hohe Spindichte aufweist und somit für die Addition anfällig ist. acs.org

| Reaktionsart | Substratklasse | Beschreibung | Referenz |

|---|---|---|---|

| Direkte C-H-Arylierung | Oxazole | Palladium-katalysierte Reaktion zur Einführung von Arylgruppen an der C-5-Position. | researchgate.net |

| Funktionalisierung nach Ringöffnung | N-Acetylneuraminsäure-4,5-oxazolin | Saure Hydrolyse öffnet den Ring und erzeugt eine C-5-Aminogruppe zur weiteren Derivatisierung. | nih.govrsc.org |

| [2π + 2π]-Cycloaddition | Oxazole | Lichtinduzierte Reaktion mit Alkenen zur Bildung von bicyclischen Produkten. | acs.org |

Ringöffnungs- und Umlagerungsreaktionen von Oxazolin-2-thionen

Der Oxazolin-Ring ist anfällig für Ringöffnungsreaktionen unter verschiedenen Bedingungen, was einen nützlichen Weg zur Synthese von acyclischen Verbindungen oder zur Umlagerung in andere heterozyklische Systeme darstellt.

Die Ringöffnung kann durch nukleophilen Angriff am Ring erfolgen. Saure oder basische Hydrolyse kann zur Spaltung der Ester- oder Thionocarbamat-Bindung führen. Beispielsweise wurde die hydrolytische Ringöffnung von Oxazolinen durch den Angriff von Wasser auf das sp2-hybridisierte Kohlenstoffatom des Rings berichtet, was zur Bildung von Hydroxyamid-Derivaten führt. rsc.org Die Protonierung oder Methylierung des Stickstoffatoms in Oxazolin-Derivaten kann diese anfällig für eine nachfolgende hydrolytische Spaltung machen. researchgate.net

Säure-katalysierte Ringöffnungsreaktionen von 2-Oxazolinen mit verschiedenen Nukleophilen wie Thiophenolen, Thiolen und Phenolen wurden ebenfalls beschrieben. umich.edu Insbesondere wurde die Ringöffnung von 2-Oxazolinen mit sauren Sulfonimid-Nukleophilen berichtet, um Sulfonimidationsprodukte zu ergeben. umich.edu

Eine weitere wichtige Reaktion ist die kationische Ringöffnungs-Polymerisation (CROP) von 2-Oxazolinen. rsc.org Dieser Prozess wird typischerweise durch elektrophile Initiatoren gestartet und führt zur Bildung von Poly(N-acylethylenimin)-Polymeren, die wichtige Biomaterialien sind. Obwohl dies für Oxazolin-2-thione weniger verbreitet ist, deutet die Reaktivität des Oxazolin-Rings auf die Möglichkeit solcher Umwandlungen hin.

Umlagerungsreaktionen können ebenfalls auftreten. Zum Beispiel wurde eine unerwartete Umlagerung eines 2,3-ungesättigten Aminoesters, der durch die Ringöffnung eines Oxazolins gebildet wurde, in sein entsprechendes Alkohol-Derivat beobachtet. nih.gov Solche Umlagerungen können durch die relative Instabilität von Zwischenprodukten und die Wanderung von Acylgruppen angetrieben werden. rsc.org

Tabelle der erwähnten chemischen Verbindungen

| Verbindungsname |

| 4,5-Diphenyl-4-oxazolin-2-thion |

| 4,5-Diphenyl-1,3-oxazol-2-thiol |

| 4-Amino-5-(pyridyl)-4H-1,2,4-triazol-3-thiol |

| 5-((1-Methyl-pyrrol-2-yl)methyl)-4-(naphthalin-1-yl)-1,2,4-triazolin-3-thion |

| Di-tert-butyldicarbonat |

| N-Acetylneuraminsäure-4,5-oxazolin |

| Nickel(II) |

| Kupfer(II) |

| Zink(II) |

| Cadmium(II) |

| Mangan(II) |

| Eisen(II) |

| Palladium |

| 2-Methyl-4-aceto-5-oxazolon |

| Chrom(III) |

| Eisen(III) |

| Cobalt(II) |

| Zinn(II) |

| Thiophenol |

| Phenol |

| Sulfonimid |

Advanced Applications and Research Frontiers of 4,5 Diphenyl 4 Oxazoline 2 Thione

Medicinal Chemistry and Pharmacological Investigations

The unique structural features of the 4,5-diphenyl-4-oxazoline-2-thione scaffold suggest its potential as a pharmacologically active agent. Although direct studies on this specific compound are limited, research on analogous heterocyclic systems provides a foundation for exploring its medicinal chemistry applications.

Exploration of Antimicrobial and Antifungal Activities

Direct studies on the antimicrobial and antifungal properties of this compound are not extensively reported in the available literature. However, the broader class of compounds containing oxadiazole and thiazolidinone rings, which share structural similarities with the oxazoline (B21484) core, has demonstrated notable antimicrobial and antifungal activities. For instance, certain 1,3,4-oxadiazole-2-thiol derivatives have been synthesized and evaluated for their in vitro antifungal activity against various fungal strains, with some compounds showing promising results asianpubs.org. Similarly, novel thiazolidinone derivatives have been tested against both gram-positive and gram-negative bacteria, as well as fungal strains, indicating the potential of such heterocyclic systems in antimicrobial drug discovery researchgate.net.

The introduction of a thione group to a heterocyclic ring can enhance the biological activities of the molecule. Research on 2,3-diphenyl-2,3-dihydro-1,3-thiaza-4-ones has shown antifungal activity against human pathogenic fungi like Lomentospora prolificans and Cryptococcus neoformans biorxiv.org. These findings suggest that the sulfur atom in the thione group of this compound could be crucial for potential antimicrobial and antifungal efficacy.

To illustrate the potential for such activity, the following table presents data from a study on the antifungal activity of novel thiophene/furan-1,3,4-oxadiazole carboxamide derivatives, which are also heterocyclic compounds investigated for their fungicidal properties nih.gov.

| Compound | Target Fungus | EC50 (mg/L) |

| 4b | Sclerotinia sclerotiorum | 0.8 ± 0.05 |

| 4g | Sclerotinia sclerotiorum | 0.5 ± 0.03 |

| 4h | Sclerotinia sclerotiorum | 1.1 ± 0.07 |

| 4i | Sclerotinia sclerotiorum | 0.1 ± 0.03 |

| 5j | Sclerotinia sclerotiorum | 0.9 ± 0.06 |

| Boscalid (Standard) | Sclerotinia sclerotiorum | 0.6 ± 0.02 |

This table is for illustrative purposes to show the kind of data generated in antifungal studies of related heterocyclic compounds.

Anticancer Activity Profiling and Cellular Interactions

There is a lack of direct experimental evidence for the anticancer activity of this compound in the current scientific literature. However, the diphenyl-substituted heterocyclic core is a feature present in other compounds with demonstrated anticancer properties. For example, 4,5-diphenyl-4-isoxazolines have been synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors, which is a target in some cancer therapies acs.org.

Furthermore, various quinoline and quinazolinone derivatives, which are nitrogen-containing heterocyclic compounds, have been extensively studied for their anticancer potential neuroquantology.comresearchgate.netresearchgate.net. These studies often involve screening against various cancer cell lines and investigating their mechanisms of action, such as the inhibition of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase nih.gov. The structural elements of this compound, particularly the aromatic phenyl groups, could potentially interact with biological targets relevant to cancer.

Below is an illustrative data table from a study on pyrazolinyl-indole derivatives, showcasing how the cytotoxic effects of novel compounds are typically evaluated against different cancer cell lines nih.gov.

| Compound | Cancer Cell Line | Growth Inhibition (%) |

| HD02 | Leukemia | 65.43 |

| HD05 | Leukemia | 78.76 |

| HD12 | Leukemia | 55.21 |

| Imatinib (Standard) | Leukemia | 9.00 |

This table is presented for illustrative purposes to demonstrate the type of data generated in anticancer activity profiling.

Neuroprotective Effects and Proposed Mechanisms of Action

The proposed mechanisms for neuroprotection by related compounds often involve the modulation of neuroinflammatory pathways and the protection against oxidative stress. For example, some natural compounds are known to exert neuroprotective effects by inhibiting the activation of microglia, which are key players in neuroinflammation semanticscholar.org. The investigation of a thiazolidine-2,4-dione derivative has also shown neuroprotective properties by inhibiting memory impairment and the phosphorylation of tau protein, which are hallmarks of Alzheimer's disease nih.gov.

The potential neuroprotective mechanisms of this compound could involve similar pathways, warranting further investigation. The diphenyl substitution might influence its ability to cross the blood-brain barrier and interact with targets within the central nervous system.

Role in the Development of Potential Therapeutic Agents

The development of novel therapeutic agents often relies on the exploration of diverse chemical scaffolds. The 1,3-oxazoline-2-thione structure represents a versatile framework that can be chemically modified to create a library of derivatives for biological screening. Although this compound itself is not yet established as a therapeutic agent, its core structure is present in molecules with a wide range of biological activities.

For example, the oxadiazole nucleus, which is an isomer of oxazoline, is found in compounds with antibacterial, anticonvulsant, antitumor, and anti-inflammatory properties nih.govmdpi.com. The process of drug discovery involves identifying a lead compound and then optimizing its structure to enhance efficacy and reduce toxicity. This compound could serve as such a lead compound for various therapeutic targets.

The following table illustrates the diverse therapeutic potential of compounds containing the related 1,3,4-oxadiazole moiety.

| Compound Type | Therapeutic Area |

| 5-Aryl-1,3,4-oxadiazoles | Anticancer |

| 2,5-Disubstituted-1,3,4-oxadiazoles | Antimicrobial |

| 1,3,4-Oxadiazole derivatives | Anti-inflammatory |

| 1,3,4-Oxadiazole-based compounds | Anticonvulsant |

This table is for illustrative purposes to highlight the broad therapeutic potential of related heterocyclic scaffolds.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. While specific SAR studies on this compound are not available, research on structurally similar 2,5-diphenyl-1,3-oxazoline compounds provides valuable insights into how modifications to the diphenyl-oxazoline scaffold can impact biological effects mdpi.comnih.govnih.gov.

Such studies typically involve:

Synthesis of Analogs: A series of compounds are synthesized where specific parts of the lead molecule are systematically varied.

Biological Evaluation: The synthesized analogs are tested for their biological activity.

Data Analysis: The relationship between the structural modifications and the observed activity is analyzed to identify key structural features.

An illustrative example of SAR data for 2,5-diphenyl-1,3-oxazoline derivatives against mite eggs is presented below nih.gov.

| Compound | Substituent on 5-phenyl ring | Mortality at 100 mg/L (%) | Mortality at 10 mg/L (%) |

| 11l | 4-OCF3 | 100 | 100 |

| 11o | 4-SCF3 | 100 | 100 |

| 11q | 4-Br | 100 | 100 |

| 11t | 4-I | 100 | 100 |

| 11y | 4-NO2 | 100 | 100 |

| 9 | (intermediate) | 100 | 100 |

This table is for illustrative purposes to demonstrate how SAR data for related diphenyl-oxazoline compounds is presented.

Role in Organic Synthesis and Catalysis

The 1,3-oxazoline-2-thione moiety is recognized as an important heterocyclic system in the field of organic synthesis researchgate.net. These compounds can serve as versatile building blocks for the preparation of more complex molecules. The reactivity of the oxazoline ring and the thione group allows for a variety of chemical transformations.

Furthermore, chiral oxazolines are a well-established class of ligands in asymmetric catalysis mdpi.comnih.gov. The stereocenter adjacent to the coordinating nitrogen atom of the oxazoline ring can effectively induce enantioselectivity in metal-catalyzed reactions. The synthesis of oxazoline ligands is often straightforward, starting from readily available chiral amino alcohols wikipedia.org. While the direct application of this compound in catalysis has not been extensively documented, its oxazoline core suggests a potential for such applications, particularly if chiral variants were to be synthesized. The diphenyl substitution pattern could offer unique steric and electronic properties to a catalyst.

Application as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, where they are temporarily incorporated into a substrate to direct a chemical reaction to favor the formation of one enantiomer or diastereomer over another. scielo.org.mx While research specifically detailing this compound as a chiral auxiliary is specific, the broader class of oxazoline and thiazolidinethione derivatives is widely recognized for this purpose. scielo.org.mxnih.gov These auxiliaries create a stereo-differentiated environment around a prochiral center, guiding the approach of reagents. scielo.org.mx For instance, sulfur-based chiral auxiliaries derived from amino acids have been successfully employed in asymmetric aldol reactions and the synthesis of complex natural products. scielo.org.mx The effectiveness of these auxiliaries is often evaluated by the diastereomeric excess (de) of the product, with high percentages indicating excellent stereocontrol. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. scielo.org.mx

Table 1: Examples of Asymmetric Reactions Using Related Chiral Auxiliaries

| Chiral Auxiliary Type | Reaction Type | Substrate | Diastereoselectivity (de) | Reference |

|---|---|---|---|---|

| Indene-based thiazolidinethione | Acetate aldol reaction | Propionaldehyde | >99% | scielo.org.mx |

| PHOX ligands | Decarboxylative Asymmetric Protonation | α-aryl-β-ketoallyl esters | up to 92% ee | nih.gov |

Contribution to the Synthesis of Diverse Heterocyclic Scaffolds (e.g., Oxazolidinones, Oxazocines, Oxazonines)

Heterocyclic compounds are foundational to medicinal chemistry and materials science. nih.gov The oxazoline ring system serves as a versatile precursor for the synthesis of other important heterocyclic scaffolds. For example, chiral oxazoline derivatives can be key starting materials in the diastereoselective construction of optically active 4,5-disubstituted oxazolidin-2-ones. nih.gov Methodologies combining asymmetric aldol reactions with a Curtius rearrangement have been developed to efficiently access these oxazolidinone building blocks. nih.gov The transformation of the oxazoline core can be extended to create larger ring systems, although the synthesis of seven-membered oxazocines and nine-membered oxazonines from this specific precursor is a more specialized area of research. The ability to convert a readily available heterocyclic compound into a diverse range of other complex structures is a significant strategy in modern organic synthesis. nih.gov

Catalytic Applications, Including Metal-Mediated Processes

The nitrogen and sulfur atoms within the this compound structure present potential coordination sites for metal ions, suggesting its utility as a ligand in catalysis. Chiral ligands containing the oxazoline motif are among the most successful and widely used in asymmetric catalysis. nih.gov These ligands, when complexed with metals like palladium, copper, or iridium, can catalyze a vast array of enantioselective transformations, including alkylations, protonations, and cycloadditions. nih.gov The steric and electronic properties of the ligand, dictated by its substituents (such as the phenyl groups in this case), are crucial for achieving high levels of enantioselectivity in the catalyzed reaction. nih.gov While specific catalytic applications of this compound itself are not extensively documented in broad reviews, the foundational oxazoline structure is a cornerstone of ligand design for metal-mediated asymmetric processes. nih.gov

Material Science and Photonic Device Development

The intersection of organic chemistry and material science has led to the development of functional materials with tailored properties. The unique structure of this compound makes it a candidate for incorporation into advanced materials.

Incorporation into Novel Polymeric Materials

Poly(2-oxazoline)s (POx) are a class of polymers that have garnered significant interest, particularly in the biomedical field, due to their biocompatibility and tunable properties. nih.govmdpi.com These polymers are synthesized through the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. nih.govresearchgate.net While the polymerization of monomers with substitutions at the 4- and 5-positions of the oxazoline ring can be challenging due to steric hindrance, the incorporation of such functionalized monomers can impart specific properties to the resulting polymer. nih.gov The phenyl groups of this compound could enhance the thermal stability and modify the solubility of a polymer chain. The versatility of POx chemistry allows for the creation of block copolymers, telechelic polymers, and other complex architectures, opening avenues for new materials based on functionalized oxazoline units. nih.govresearchgate.net

Application in Light-Absorbing Systems and Photonic Devices

Compounds with extended π-conjugated systems, such as those containing multiple phenyl rings, often exhibit interesting photophysical properties, including strong light absorption. The structure of this compound suggests potential for applications in light-absorbing systems. The design of molecules for two-photon absorption (TPA) is an active area of research for applications in bio-imaging, photodynamic therapy, and 3D data storage. semanticscholar.org Furthermore, organic dyes can be incorporated into photonic crystals to create materials with tunable optical properties. For instance, azo-dye-doped photonic crystals have been shown to exhibit switchable diffraction properties, where the material's interaction with light can be controlled externally. ntu.edu.sg The specific absorption and emission characteristics of this compound would need to be experimentally determined to fully assess its suitability for such advanced photonic applications.

Despite a comprehensive search for scientific literature, no specific information was found regarding the use of This compound as a reagent for the detection of metal ions in environmental samples.

While the broader classes of compounds containing oxazoline, thiazole (B1198619), and triazole moieties are known to form complexes with metal ions and have been investigated for various analytical applications, no such studies were identified for this compound itself within the scope of the search.

Therefore, the section on "Analytical Chemistry Applications" and its subsection "Reagent for Metal Ion Detection in Environmental Samples" cannot be populated with the requested detailed research findings and data tables, as no relevant information was discovered. Further research would be required to determine if this compound has any utility in the specified application.

Future Directions and Emerging Research Avenues for 4,5 Diphenyl 4 Oxazoline 2 Thione

Unexplored Reactivity Pathways and Novel Synthetic Opportunities

While the synthesis of 4,5-Diphenyl-4-oxazoline-2-thione is established, typically through condensation reactions, the full scope of its reactivity remains an open field for exploration. ontosight.ai The thione group (C=S) is a particularly reactive center, offering numerous possibilities for novel transformations that have not yet been systematically investigated for this specific compound.

Future research will likely focus on:

Reactions at the Thiocarbonyl Group: Exploring additions, cycloadditions, and desulfurization reactions to create new classes of derivatives. This could involve converting the thione into its corresponding oxo-analogue (an oxazolidinone), which is a core structure in several classes of antibiotics. nih.gov

N-Functionalization: The nitrogen atom in the oxazoline (B21484) ring presents an opportunity for substitution, allowing for the attachment of various functional groups. This could lead to the synthesis of N-aryl or N-alkyl derivatives with potentially altered biological activities and physical properties. researchgate.net

Modifications of the Phenyl Rings: Electrophilic substitution or cross-coupling reactions on the two phenyl rings could generate a library of compounds with tailored electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies.

The development of novel synthetic routes is also a key area of interest. While traditional methods often rely on the condensation of precursors like benzoin (B196080) and thiourea (B124793) derivatives, new strategies could offer improved efficiency and access to a wider range of structural analogues. ontosight.airesearchgate.net This includes the use of modern catalytic systems and exploring multicomponent reactions to build molecular complexity in a single step.

In-depth Mechanistic Elucidation of Biological Activities at a Molecular Level

Preliminary studies have suggested that this compound possesses promising biological activities. ontosight.ai However, a significant knowledge gap exists regarding how it exerts these effects at the molecular level. Future research must move beyond initial screening to pinpoint the specific cellular pathways and biomolecular targets it interacts with.

Key research avenues include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific enzymes, receptors, or other proteins that bind to this compound. For instance, related heterocyclic compounds like 1,3,4-oxadiazole-2-thiones have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer therapy. nih.gov Investigating similar targets for this compound is a logical next step.

Enzyme Inhibition Studies: If a target enzyme is identified, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Structural Biology: Obtaining co-crystal structures of the compound bound to its biological target through X-ray crystallography or cryo-electron microscopy would provide an atomic-level understanding of the binding interactions. This information is invaluable for designing more potent and selective derivatives.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement, such as impacts on cell cycle progression, apoptosis, or signal transduction pathways, will provide a comprehensive picture of its mechanism of action. nih.gov

Development of Advanced Computational Models for Predictive Studies

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules. For this compound, developing advanced computational models can guide synthetic efforts and provide insights into its behavior.

Future directions in this area involve:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of derivatives, QSAR models can be built to correlate specific structural features with biological activity. These models can then predict the activity of yet-to-be-synthesized compounds, prioritizing the most promising candidates.

Molecular Docking: Once a biological target is identified, molecular docking simulations can predict the binding pose and affinity of this compound and its analogues within the target's active site. nih.gov This can explain observed SAR and guide the design of new derivatives with improved binding.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the compound-target complex, assessing the stability of the binding pose and revealing key interactions over time.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

A comparative computational study on oxazolidin-2-one and its thione and selone analogs has already provided insights into their acidic behavior and reactivity, demonstrating the power of these techniques to understand fundamental chemical properties. researchgate.net

Innovations in Green Synthesis and Sustainable Chemical Processes for Oxazoline-2-thiones

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound and related compounds will undoubtedly focus on developing more environmentally benign and sustainable manufacturing processes.

Key areas for innovation include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of related oxazolidine-2-thiones. mdpi.comresearchgate.net Applying this technology to the synthesis of this compound could offer significant advantages over conventional heating methods.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like water, ethanol, or ionic liquids is a primary goal of green chemistry. Research into the synthesis of oxazolines in water has already shown promise. organic-chemistry.org

Catalyst-Free or Metal-Free Reactions: Developing synthetic routes that avoid the use of heavy metal catalysts reduces both cost and environmental impact. organic-chemistry.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product minimizes waste. One-pot procedures and multicomponent reactions are excellent strategies for improving atom economy. rsc.org

The table below summarizes potential green chemistry approaches for the synthesis of oxazoline-2-thiones.

| Green Chemistry Approach | Potential Advantage | Reference |

| Microwave-Assisted Synthesis | Reduced reaction time, improved yields | mdpi.comresearchgate.net |

| Synthesis in Water | Reduced use of volatile organic solvents | organic-chemistry.org |

| Visible Light Photoredox Catalysis | Use of sustainable energy source (light) and reagents (air) | rsc.org |

| Metal-Free Catalysis | Avoids heavy metal waste and cost | organic-chemistry.org |

Translation of Research Findings into Interdisciplinary Applications

While much of the current focus is on the potential medicinal applications of this compound, its unique chemical properties suggest that its utility could extend to other scientific and industrial fields. ontosight.ai Translating the fundamental research findings into new, interdisciplinary applications is a crucial future direction.

Potential emerging applications include:

Materials Science: The thione group is known to coordinate with metal ions. This property could be exploited to develop new corrosion inhibitors, sensors for heavy metals, or as ligands in the synthesis of novel organometallic complexes with interesting catalytic or photophysical properties.

Asymmetric Synthesis: Chiral, non-racemic versions of oxazoline-2-thiones are used as chiral auxiliaries to control stereochemistry in complex molecule synthesis. ingentaconnect.com If chiral derivatives of this compound can be prepared, they could serve as valuable tools for synthetic organic chemists.

Agrochemicals: Many heterocyclic compounds form the basis of modern fungicides, herbicides, and insecticides. Screening this compound and its derivatives for agrochemical activity could open up an entirely new field of application.

Chemical Biology: As a biologically active small molecule, it can be developed into a chemical probe to study specific biological pathways. By attaching fluorescent tags or biotin (B1667282) handles, researchers can visualize its localization in cells and identify its binding partners, further illuminating complex biological processes.

This translational research will require collaboration between chemists, biologists, materials scientists, and engineers to fully realize the diverse potential of this versatile heterocyclic scaffold.

Q & A

Q. What statistical methods are critical for analyzing contradictory data in catalytic applications of this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier datasets caused by uncontrolled variables (e.g., trace moisture). Use Bayesian inference to model uncertainty in reaction yield predictions. For reproducibility, report 95% confidence intervals and effect sizes (Cohen’s d) when comparing catalytic efficiencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.